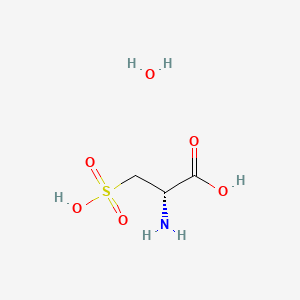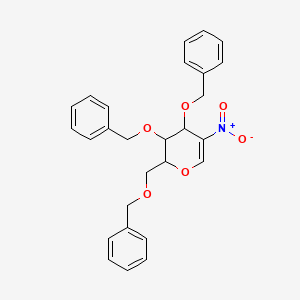![molecular formula C30H46O8 B14799469 2-[(10S,13R,14S)-3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14799469.png)
2-[(10S,13R,14S)-3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uzarigenin 3-O-beta-D-digitaloside is a steroid glycoside belonging to the class of cardiac glycosides. It is derived from the plant family Asclepiadoideae, specifically from the Uzara plant (Xysmalobium undulatum). This compound has been known for its medicinal properties and has been used in traditional African medicine for treating various ailments such as wounds, diarrhea, spasms, menstrual cramps, and headaches .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The semisynthesis of uzarigenin and its derivatives, including uzarigenin 3-O-beta-D-digitaloside, typically involves multiple steps. One reported method starts from the broadly available epi-androsterone. The synthetic strategy includes the stereoselective introduction of the beta-hydroxy group at C-14 via Mukaiyama oxidation. The installation of the butenolide ring at C-17 is performed using a Stille-cross-coupling reaction, followed by stereoselective hydrogenation of the C-16/C-17 double bond .
Industrial Production Methods
Industrial production methods for uzarigenin 3-O-beta-D-digitaloside are not well-documented in the literatureThese methods emphasize the use of stereoselective reactions to ensure the desired configuration of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Uzarigenin 3-O-beta-D-digitaloside undergoes various chemical reactions, including oxidation, reduction, and substitution. The stereoselective introduction of functional groups is a key aspect of its synthesis.
Common Reagents and Conditions
Reduction: Stereoselective hydrogenation is employed to reduce the C-16/C-17 double bond.
Substitution: Stille-cross-coupling reaction is used for the installation of the butenolide ring at C-17.
Major Products Formed
The major products formed from these reactions include uzarigenin and its diastereoisomer allo-uzarigenin. These compounds exhibit structural characteristics typical of the steroid class of cardiac glycosides .
Aplicaciones Científicas De Investigación
Uzarigenin 3-O-beta-D-digitaloside has several scientific research applications:
Biology: The compound is used to investigate the biological activity of cardiac glycosides and their effects on cellular processes.
Medicine: Uzarigenin and its derivatives have been studied for their potential therapeutic effects, particularly in the treatment of heart conditions due to their cardiotonic properties.
Mecanismo De Acción
The mechanism of action of uzarigenin 3-O-beta-D-digitaloside involves its interaction with molecular targets in the heart. Cardiac glycosides, including uzarigenin, inhibit the sodium-potassium ATPase pump, leading to an increase in intracellular calcium levels. This results in enhanced cardiac contractility and a positive inotropic effect. The compound’s effects on cellular pathways and molecular targets are still under investigation, but its cardiotonic properties are well-documented .
Comparación Con Compuestos Similares
Similar Compounds
Digitoxin: A well-known cardiac glycoside with a similar mechanism of action but higher cardiotonic effect.
Calotropin: Another cardiac glycoside with structural similarities to uzarigenin.
Allo-uzarigenin: A diastereoisomer of uzarigenin with similar biological properties.
Uniqueness
Uzarigenin 3-O-beta-D-digitaloside is unique due to its specific stereochemistry and the presence of the beta-hydroxy group at C-14 and the butenolide ring at C-17. These structural features contribute to its distinct biological activity and make it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C30H46O8 |
|---|---|
Peso molecular |
534.7 g/mol |
Nombre IUPAC |
2-[(10S,13R,14S)-3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(36-16)37-18-9-12-28(2)17(15-18)5-6-20-19(28)10-13-29(3)21(11-14-30(20,29)34)22-7-8-23(31)38-22/h7-8,16-22,24-27,32-34H,5-6,9-15H2,1-4H3/t16?,17?,18?,19?,20?,21?,22?,24?,25?,26?,27?,28-,29+,30-/m0/s1 |
Clave InChI |
FGVVODORDVHZMV-ZPYUBGDCSA-N |
SMILES isomérico |
CC1C(C(C(C(O1)OC2CC[C@]3(C(C2)CCC4C3CC[C@]5([C@@]4(CCC5C6C=CC(=O)O6)O)C)C)O)OC)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6C=CC(=O)O6)O)C)C)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide](/img/structure/B14799389.png)

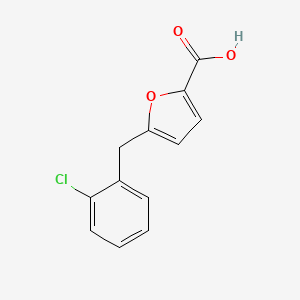
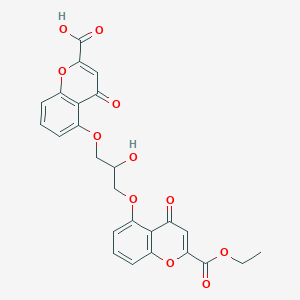

![Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium](/img/structure/B14799425.png)

![Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-](/img/structure/B14799442.png)
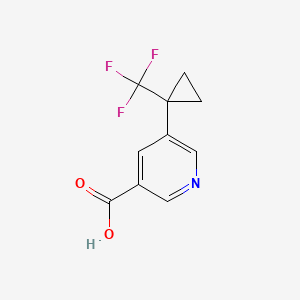

![4-chloro-N'-{[2-(propan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B14799457.png)

